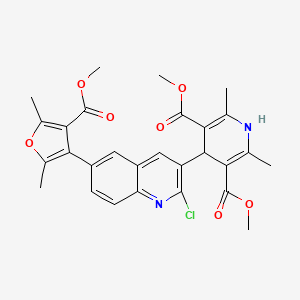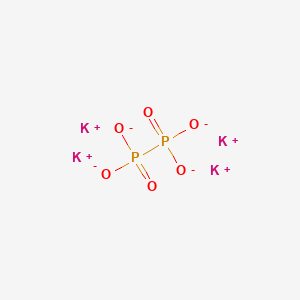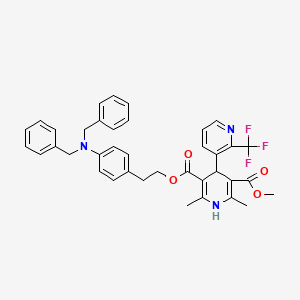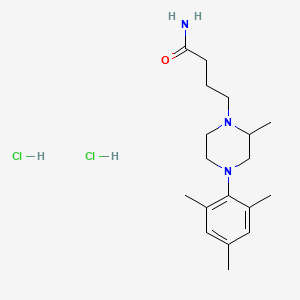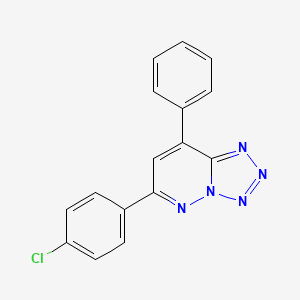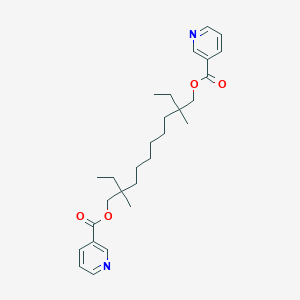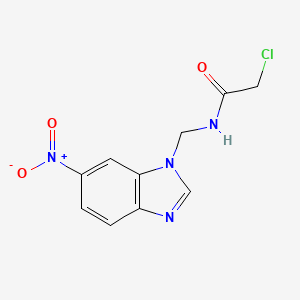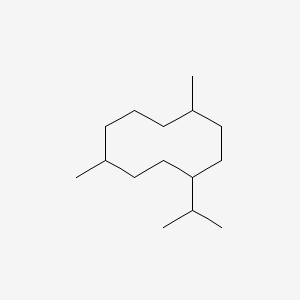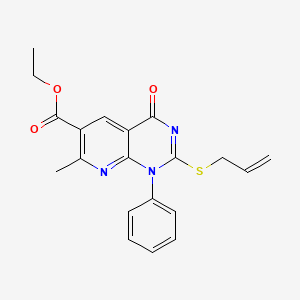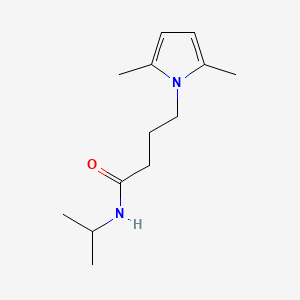
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring, an isopropyl group attached to the nitrogen atom, and a butyramide side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Methyl Groups: The 2 and 5 positions of the pyrrole ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Isopropyl Group: The nitrogen atom of the pyrrole ring can be alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Butyramide Side Chain: The butyramide side chain can be introduced through an amide coupling reaction using butyric acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as pyrrole-2,5-dicarboxylic acid.
Reduction: Reduced derivatives like 2,5-dimethylpyrrolidine.
Substitution: Substituted products like 3-bromo-2,5-dimethylpyrrole.
Aplicaciones Científicas De Investigación
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
2,5-Dimethylpyrrole: Lacks the butyramide and isopropyl groups, making it less complex.
N-Isopropylpyrrole: Lacks the methyl groups at the 2 and 5 positions.
Pyrrolebutyramide: Lacks the methyl and isopropyl groups.
Uniqueness: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butyramide side chain, methyl groups, and isopropyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
110525-49-0 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
4-(2,5-dimethylpyrrol-1-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H22N2O/c1-10(2)14-13(16)6-5-9-15-11(3)7-8-12(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,14,16) |
Clave InChI |
JIHNVNPSNUAORK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CCCC(=O)NC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



